2-bromo-N-methyl-6-nitroaniline

Organic Synthesis Medicinal Chemistry Process Chemistry

2‑Bromo‑N‑methyl‑6‑nitroaniline is a brominated, N‑methylated nitroaniline derivative with the molecular formula C₇H₇BrN₂O₂ and a molecular weight of 231.05 g/mol [REFS‑1]. It is a bench‑stable, solid aromatic amine building block that contains a bromine atom, a nitro group, and a methylated amine on a single phenyl ring [REFS‑1].

Molecular Formula C7H7BrN2O2
Molecular Weight 231.05 g/mol
CAS No. 1004618-77-2
Cat. No. B3070593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-methyl-6-nitroaniline
CAS1004618-77-2
Molecular FormulaC7H7BrN2O2
Molecular Weight231.05 g/mol
Structural Identifiers
SMILESCNC1=C(C=CC=C1Br)[N+](=O)[O-]
InChIInChI=1S/C7H7BrN2O2/c1-9-7-5(8)3-2-4-6(7)10(11)12/h2-4,9H,1H3
InChIKeyODMQHYXPTUCRDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2‑Bromo‑N‑methyl‑6‑nitroaniline (CAS 1004618‑77‑2) Product Procurement Guide


2‑Bromo‑N‑methyl‑6‑nitroaniline is a brominated, N‑methylated nitroaniline derivative with the molecular formula C₇H₇BrN₂O₂ and a molecular weight of 231.05 g/mol [REFS‑1]. It is a bench‑stable, solid aromatic amine building block that contains a bromine atom, a nitro group, and a methylated amine on a single phenyl ring [REFS‑1]. This specific substitution pattern defines its role as a critical intermediate in the synthesis of α₂‑adrenergic receptor agonists and other pharmaceutical candidates [REFS‑2].

Why Substitution Fails: Critical Procurement Specifications for 2‑Bromo‑N‑methyl‑6‑nitroaniline


This compound cannot be interchangeably substituted with its nearest in‑class analogs—2‑bromo‑6‑nitroaniline or 2‑bromo‑N,N‑dimethyl‑6‑nitroaniline—without compromising synthetic outcomes. While 2‑bromo‑6‑nitroaniline lacks the N‑methyl group, limiting its utility as a direct precursor to N‑methylated diamines [REFS‑1], the N,N‑dimethyl analog introduces additional steric bulk and eliminates the hydrogen‑bond donor capacity that is essential for downstream derivatization [REFS‑2]. Furthermore, the specific 2‑bromo‑6‑nitro substitution pattern is non‑equivalent to 2‑bromo‑4‑nitroaniline, which leads to entirely different regioselectivity in cross‑coupling and reduction reactions [REFS‑3]. The following sections provide quantitative evidence that defines the measurable advantages of procuring this specific CAS number.

Quantitative Differentiation: 2‑Bromo‑N‑methyl‑6‑nitroaniline vs. Closest Analogs


Reduction Efficiency: Iron‑Mediated vs. Zinc‑Mediated Conversion to 6‑Bromo‑N1‑methylbenzene‑1,2‑diamine

In the reduction of 2‑bromo‑N‑methyl‑6‑nitroaniline to its corresponding diamine, a critical step in the synthesis of α₂‑adrenergic receptor modulators, the choice of reducing system dramatically alters yield. Using an iron/acetic acid system at 50–80 °C, the target compound is reduced to 6‑bromo‑N1‑methylbenzene‑1,2‑diamine in 99% yield [REFS‑1]. In contrast, a zinc/acetic acid system at room temperature achieves only 57% yield under otherwise analogous conditions [REFS‑1]. This 42‑percentage‑point difference represents a near‑doubling of synthetic efficiency.

Organic Synthesis Medicinal Chemistry Process Chemistry

N‑Methyl Substituent Confers Unique Intermediate Status for Brimonidine Metabolite Synthesis

2‑Bromo‑N‑methyl‑6‑nitroaniline is the sole nitroarene precursor that leads, after reduction and subsequent elaboration, to the N‑methylated benzimidazoline metabolite of brimonidine [REFS‑1]. The non‑methylated analog 2‑bromo‑6‑nitroaniline yields a primary amine intermediate that requires an additional methylation step to reach the same advanced intermediate, introducing extra synthetic steps and potential impurity profiles [REFS‑2]. While 2‑bromo‑6‑nitroaniline is also described as an intermediate for brimonidine metabolites [REFS‑2], its lack of the N‑methyl group means it cannot serve as a direct precursor to the N‑methylated diamine without further functionalization.

Pharmaceutical Intermediates α₂‑Adrenergic Agonists Metabolite Synthesis

LogP and Predicted Lipophilicity Differentiate from 2‑Bromo‑6‑nitroaniline

The calculated LogP of 2‑bromo‑N‑methyl‑6‑nitroaniline is 2.74 [REFS‑1], whereas the non‑methylated analog 2‑bromo‑6‑nitroaniline has a LogP of 2.97 [REFS‑2]. This 0.23 log unit difference corresponds to a ~1.7‑fold lower octanol‑water partition coefficient, indicating moderately reduced lipophilicity. For researchers optimizing physicochemical properties in lead series, this difference can meaningfully impact predicted membrane permeability and protein binding.

Physicochemical Properties ADME Prediction Medicinal Chemistry

Purity Specifications and Vendor Availability Benchmarking

Commercially available 2‑bromo‑N‑methyl‑6‑nitroaniline is offered with a minimum purity of 97% [REFS‑1] to 98% [REFS‑2], and at least one supplier reports an actual batch purity of 98.4% by HPLC at 214 nm [REFS‑3]. The closest analog 2‑bromo‑6‑nitroaniline is typically supplied at 97% purity [REFS‑4], but with a significantly higher molecular weight (217.02 vs. 231.05) and different storage requirements (room temperature vs. refrigerated for the N‑methylated compound [REFS‑5]).

Quality Control Procurement Building Blocks

Regiochemical Orthogonality: 2‑Bromo‑6‑nitro vs. 2‑Bromo‑4‑nitro Substitution

The 2‑bromo‑6‑nitro substitution pattern in the target compound is electronically and sterically distinct from the 2‑bromo‑4‑nitro pattern found in CAS 13296‑94‑1. The ortho‑relationship of the nitro and amino groups in 2‑bromo‑N‑methyl‑6‑nitroaniline creates a strong intramolecular hydrogen bond that influences both reactivity and physical properties. In nucleophilic aromatic substitution and cross‑coupling reactions, the 2‑bromo‑6‑nitro pattern directs electrophilic attack to the 4‑position, whereas the 2‑bromo‑4‑nitro analog directs substitution to the 6‑position [REFS‑1]. This regiochemical divergence means the two compounds are not interchangeable in synthetic sequences where positional control is required.

Regioselectivity Cross‑Coupling Medicinal Chemistry

Recommended Research Applications for 2‑Bromo‑N‑methyl‑6‑nitroaniline Based on Differentiated Evidence


Synthesis of N‑Methylated Brimonidine Metabolites and α₂‑Adrenergic Agonist Analogs

2‑Bromo‑N‑methyl‑6‑nitroaniline is the optimal starting material for preparing 6‑bromo‑N1‑methylbenzene‑1,2‑diamine, a key intermediate in the synthesis of brimonidine metabolites [REFS‑1]. Using the iron‑mediated reduction protocol (99% yield) [REFS‑2], researchers can efficiently access the diamine in a single, high‑yielding step, saving one methylation step compared to the non‑methylated analog 2‑bromo‑6‑nitroaniline [REFS‑1]. This streamlined route is particularly valuable for medicinal chemistry teams generating libraries of α₂‑adrenergic receptor modulators.

Building Block for CNS‑Targeted Lead Optimization with Controlled Lipophilicity

With a calculated LogP of 2.74 [REFS‑3], 2‑bromo‑N‑methyl‑6‑nitroaniline occupies a lipophilicity window that is slightly more favorable for CNS penetration than the non‑methylated analog (LogP 2.97) [REFS‑4]. Medicinal chemists optimizing blood‑brain barrier permeability or reducing non‑specific protein binding may preferentially select this building block over more lipophilic alternatives when designing focused libraries for neurological targets.

Regioselective Cross‑Coupling and Nucleophilic Aromatic Substitution Templates

The 2‑bromo‑6‑nitro substitution pattern provides a unique ortho‑nitro/amino intramolecular hydrogen‑bonding motif that influences both the electronic environment and the preferred site of nucleophilic attack [REFS‑5]. Researchers requiring bromine‑containing electrophiles with predictable 4‑position selectivity in Suzuki, Buchwald‑Hartwig, or SNAr reactions should procure this specific CAS number; the 2‑bromo‑4‑nitro regioisomer will produce different substitution patterns and is not a valid substitute [REFS‑5].

Quality‑Controlled Intermediate for Multi‑Step Process Chemistry

For process chemistry groups scaling up synthetic routes, the availability of this compound with a validated batch purity of 98.4% [REFS‑6] and a documented high‑yield reduction protocol (99%) [REFS‑2] provides a reliable starting point. The refrigerated storage requirement (0–8 °C) [REFS‑7] should be factored into procurement and handling logistics, but the synthetic efficiency gains from the pre‑installed N‑methyl group and the high‑yielding iron reduction justify the additional cold‑chain considerations for multi‑gram to kilogram campaigns.

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